molecular formula C8H5ClN2 B3262115 3-Chloro-1,7-naphthyridine CAS No. 35170-89-9

3-Chloro-1,7-naphthyridine

Cat. No.: B3262115
CAS No.: 35170-89-9
M. Wt: 164.59 g/mol
InChI Key: QRDZNYWVWGWTCD-UHFFFAOYSA-N
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Description

3-Chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings. The presence of a chlorine atom at the third position of the 1,7-naphthyridine ring system imparts unique chemical properties to this compound. It is of significant interest in medicinal chemistry due to its potential biological activities.

Scientific Research Applications

3-Chloro-1,7-naphthyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for its potential anticancer properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for 3-Chloro-1,7-naphthyridine is not explicitly mentioned in the papers retrieved, naphthyridines in general have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety data sheet for 3-Chloro-1,7-naphthyridine suggests that it should be used for R&D purposes only and not for medicinal, household or other use . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, which includes 3-Chloro-1,7-naphthyridine, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The focus of future research could be on the collection of recent advances in the synthesis, reactivity, and applications of the 1,5-naphthyridines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,7-naphthyridine typically involves the chlorination of 1,7-naphthyridine. One common method is the direct chlorination using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form naphthyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) are typical conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is a standard reducing condition.

Major Products:

    Nucleophilic Substitution: Products include various substituted naphthyridines depending on the nucleophile used.

    Oxidation: Naphthyridine N-oxides.

    Reduction: Reduced naphthyridine derivatives.

Comparison with Similar Compounds

    1,5-Naphthyridine: Another isomer with different positioning of nitrogen atoms, leading to distinct chemical properties.

    1,8-Naphthyridine: Known for its use in medicinal chemistry, particularly in the synthesis of antibacterial agents.

    1,6-Naphthyridine: Studied for its anticancer and anti-HIV properties.

Uniqueness of 3-Chloro-1,7-naphthyridine: The presence of a chlorine atom at the third position of the 1,7-naphthyridine ring system makes it unique. This substitution enhances its reactivity and potential biological activities compared to other naphthyridine isomers.

Properties

IUPAC Name

3-chloro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZNYWVWGWTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=C(C=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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